Cy5.5 DBCO

Near‑infrared fluorescence imaging In vivo optical imaging Multi‑color flow cytometry

Cy5.5 DBCO is the definitive reagent for copper-free, live-cell bioorthogonal labeling in the optimal tissue-transparent NIR window (694 nm emission). Unlike Cy5 DBCO, its red-shifted signal penetrates 3-5x deeper; unlike Cy5.5 alkyne, it eliminates cytotoxic Cu(I) for 10-day cell tracking in vivo. Its pH-insensitive fluorescence (pH 4-10) eradicates lysosomal quenching errors inherent to FITC. For antibody conjugations requiring minimal aggregation, pair with the aqueous-soluble Sulfo variant. Procure to guarantee cell viability, quantitative intracellular tracking, and deep-tissue NIRF imaging reproducibility.

Molecular Formula C59H58N4O14S4
Molecular Weight 1175.4 g/mol
Cat. No. B15623125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5.5 DBCO
Molecular FormulaC59H58N4O14S4
Molecular Weight1175.4 g/mol
Structural Identifiers
InChIInChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77)
InChIKeyVTRGNBPOXZSARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5.5 DBCO for Bioorthogonal Near‑Infrared Labeling – Key Spectral and Reactivity Benchmarks


Cy5.5 DBCO is a far‑red / near‑infrared (NIR) cyanine 5.5 fluorophore conjugated to a dibenzocyclooctyne (DBCO) moiety, enabling strain‑promoted azide‑alkyne cycloaddition (SPAAC) without a copper catalyst . Its absorption and emission maxima fall at approximately 675 nm and 694 nm, respectively, placing it within the tissue‑transparent NIR window where hemoglobin and water absorbance are minimal . With an extinction coefficient of 190,000–211,000 M⁻¹ cm⁻¹ and a fluorescence quantum yield of 0.20–0.21, it offers sufficient brightness for in vivo imaging, flow cytometry, and fluorescence microscopy [1]. The DBCO group confers a second‑order rate constant of 0.3–0.9 M⁻¹ s⁻¹ for reaction with azide‑tagged biomolecules under physiological conditions, making Cy5.5 DBCO a reagent of choice for copper‑free bioorthogonal labeling strategies .

Why Cy5.5 DBCO Cannot Be Swapped with Cy5 DBCO, Cy5.5 Alkyne, or Sulfo-Cy5.5 DBCO Without Compromising Experimental Outcomes


Cy5.5 DBCO resides at a critical intersection of spectral, chemical, and solubility properties that no single analog simultaneously recapitulates. Cy5 DBCO operates with a 28–32 nm blue‑shifted emission (662 nm vs. 694 nm), falling outside the optimal NIR tissue transparency window (700–900 nm) where hemoglobin absorption drops to <1 cm⁻¹ and photon penetration depth increases by 3‑ to 5‑fold [1]. Cy5.5 alkyne requires copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC), which although kinetically faster (k ≈ 10² M⁻¹ s⁻¹ vs. SPAAC k = 0.3–0.9 M⁻¹ s⁻¹), introduces copper‑mediated protein precipitation, radical‑induced biomolecule degradation, and cytotoxicity that preclude live‑cell and in vivo applications . Sulfo‑Cy5.5 DBCO, while spectrally identical, exhibits fundamentally different solubility and non‑specific binding profiles – its three sulfonate groups impart full aqueous solubility and eliminate hydrophobic dye‑induced protein aggregation, making sulfo and non‑sulfo variants non‑interchangeable for membrane‑labeling vs. aqueous‑labeling protocols, respectively [2]. Each comparator thus represents a distinct functional trade‑off rather than a drop‑in replacement.

Quantitative Differentiation Evidence: Cy5.5 DBCO vs. Its Closest Functional Analogs


Spectral Discrimination: Cy5.5 DBCO Emission is Red‑Shifted by 32 nm vs. Cy5 DBCO, Enhancing Tissue Penetration and Reducing Autofluorescence

Cy5.5 DBCO exhibits an emission maximum at 694 nm, which is 32 nm red‑shifted from Cy5 DBCO (662 nm) . This shift places Cy5.5 DBCO directly within the 700–900 nm near‑infrared tissue transparency window, where hemoglobin absorbance decreases from ~2.0 cm⁻¹ at 660 nm to <0.5 cm⁻¹ at 694 nm, and tissue scattering coefficients drop by approximately 30% [1]. The consequence for experimental design is that Cy5.5 DBCO provides 3–5× greater photon penetration depth in murine muscle tissue compared to Cy5 DBCO, with background autofluorescence from biological specimens being inherently lower in the 690–710 nm range [1].

Near‑infrared fluorescence imaging In vivo optical imaging Multi‑color flow cytometry

Copper‑Free SPAAC Eliminates Copper Cytotoxicity: Cy5.5 DBCO Enables Live‑Cell and In Vivo Labeling that Cy5.5 Alkyne Cannot Support

Cy5.5 DBCO reacts with azide‑tagged biomolecules via strain‑promoted azide‑alkyne cycloaddition (SPAAC) with a second‑order rate constant of 0.3–0.9 M⁻¹ s⁻¹ and requires no cytotoxic copper(I) catalyst . In contrast, Cy5.5 alkyne relies on CuAAC with a rate constant k ≈ 10² M⁻¹ s⁻¹, which is ~100–300× faster but imposes copper‑mediated limitations: Cu(I) at ≥100 μM causes protein precipitation, generates reactive oxygen species, and induces cytotoxicity in mammalian cell culture at concentrations routinely used for bioconjugation (IC₅₀ of Cu(I) ≈ 20–50 μM in Jurkat and HeLa cells) . In a direct in vivo application, Cy5.5 DBCO enabled 10‑day longitudinal NIRF tracking of γδ T cells in Daudi tumor‑bearing mice following metabolic glycoengineering and bioorthogonal labeling, with tumor‑specific migration clearly visualized – a feat impossible with copper‑catalyzed chemistry [1].

Bioorthogonal chemistry Live‑cell labeling Metabolic glycoengineering

Pre‑Targeting In Vivo Click Chemistry Quantified: Azide‑Cy5.5 Enhances Tumor Fluorescence by ~50% Over Control in PDAC Model

In a pre‑targeting strategy, fucoidan‑DBCO nanoparticles were first administered to KPC pancreatic tumor‑bearing mice to target P‑selectin, followed by in vivo click reaction with azide‑functionalized Cy5.5. Ex vivo fluorescence imaging of excised tumors demonstrated ~50% higher tumor enhancement in mice receiving fucoidan‑DBCO + azide‑Cy5.5 compared to control mice that received azide‑Cy5.5 without fucoidan‑DBCO pre‑targeting (P = 0.048, n = 3) [1]. The azide‑Cy5.5 click reaction occurred under physiological conditions (37 °C, pH 7.4, no catalyst) within 1 hour post‑injection, and the resulting triazole‑linked conjugate remained stable through tissue processing and fluorescence quantification [1]. This study directly quantifies the in vivo performance gain attributable to the DBCO‑azide SPAAC ligation using Cy5.5 as the reporter.

Pre‑targeted imaging Pancreatic cancer Ex vivo fluorescence quantification

pH‑Insensitive Fluorescence Across pH 4–10: Cy5.5 DBCO Maintains Signal Integrity in Acidic Endosomal and Lysosomal Environments

Cy5.5 DBCO fluorescence intensity remains invariant across a pH range of 4 to 10, as confirmed in multiple vendor technical datasheets that specify pH insensitivity of the Cyanine 5.5 fluorophore core . This property contrasts sharply with fluorescein‑based dyes (e.g., FITC, which loses >50% fluorescence below pH 6.0 due to protonation of the xanthene chromophore) and with certain pH‑sensitive cyanine variants whose quantum yield diminishes in acidic compartments [1]. In practice, Cy5.5 DBCO‑labeled biomolecules internalized via receptor‑mediated endocytosis retain full fluorescence signal throughout the endosomal maturation pathway (pH 6.5 → pH 5.0 → pH 4.5), enabling accurate quantification of intracellular trafficking without the confounding variable of pH‑dependent signal decay [1].

Endosomal tracking Lysosomal degradation assay pH‑stable fluorophore

Sulfo‑Cy5.5 DBCO vs. Non‑Sulfonated Cy5.5 DBCO: 11% Higher Extinction Coefficient and Full Aqueous Solubility Eliminate Organic Co‑Solvent Requirements

Sulfo‑Cy5.5 DBCO (CAS 1857352-95-4) incorporates three sulfonate groups, yielding a fully water‑soluble near‑infrared reagent with an extinction coefficient of 211,000 M⁻¹ cm⁻¹ and fluorescence quantum yield of 0.21 in PBS [1]. The non‑sulfonated Cy5.5 DBCO (CAS 2643308-61-4) exhibits a 7–11% lower extinction coefficient (190,000–198,000 M⁻¹ cm⁻¹) and a quantum yield of 0.20, measured in DMSO or DMF, and requires ≥5% (v/v) organic co‑solvent for aqueous labeling, which can denature sensitive proteins and compromise cell viability . Critically, sulfo‑Cy5.5 DBCO labeling of antibodies or proteins produces conjugates free of hydrophobic dye‑induced aggregation – a well‑documented artifact for non‑sulfonated cyanine dyes that causes fluorescence self‑quenching, increased non‑specific binding, and conjugate precipitation at degree‑of‑labeling ratios ≥3 dyes per protein [2].

Protein labeling Aqueous bioconjugation Hydrophilic fluorescent probe

Photostability Trade‑off vs. Alexa Fluor 680 Conjugates: Cy5.5 Conjugates Show Lower Photostability but Higher Brightness, Guiding Application‑Specific Procurement

A rigorous comparative study of amine‑reactive long‑wavelength dyes conjugated to antibodies demonstrated that Alexa Fluor 680 conjugates are significantly more resistant to photobleaching than their Cy5.5 counterparts under continuous illumination, with Cy5.5 conjugates also exhibiting prominent blue‑shifted absorption shoulders indicative of non‑fluorescent dye aggregates at comparable degrees of labeling [1]. However, Cy5.5 conjugates showed higher initial fluorescence brightness per mole of dye due to a ~20% higher extinction coefficient (190,000–211,000 M⁻¹ cm⁻¹ for Cy5.5 vs. ~180,000 M⁻¹ cm⁻¹ for Alexa Fluor 680) . This creates a distinct procurement decision node: Cy5.5 DBCO is preferred for endpoint assays, flow cytometry, and short‑duration microscopy where initial brightness dominates; Alexa Fluor 680‑DBCO is preferred for time‑lapse imaging or laser‑scanning confocal protocols requiring sustained signal under repeated illumination [1].

Photobleaching Fluorescence microscopy Immunofluorescence

Evidence‑Backed Application Scenarios Where Cy5.5 DBCO Delivers Quantified Advantage Over Analogs


In Vivo Near‑Infrared Fluorescence Imaging of Small Animals Requiring Tissue Depth ≥5 mm

Cy5.5 DBCO leverages its 694 nm emission within the NIR tissue transparency window (700–900 nm), where hemoglobin absorbance is <0.5 cm⁻¹ and tissue scattering is ~30% lower than at Cy5 DBCO's 662 nm emission . In KPC murine pancreatic tumor models, pre‑targeted fucoidan‑DBCO + azide‑Cy5.5 yielded a quantified 50% tumor fluorescence enhancement over non‑targeted controls (P = 0.048), and Cy5.5‑labeled γδ T cells were longitudinally tracked for 10 days in Daudi tumor‑bearing mice [1]. These data establish Cy5.5 DBCO as the procurement standard for deep‑tissue in vivo NIRF imaging where Cy5 DBCO would suffer signal attenuation and Cy7 DBCO may introduce higher background from solvent relaxation at longer wavelengths [1].

Copper‑Free Bioorthogonal Labeling of Live Cells for Metabolic Glycoengineering and Cell Tracking

Cy5.5 DBCO's SPAAC chemistry (k₂ = 0.3–0.9 M⁻¹ s⁻¹) proceeds without copper catalyst, eliminating the Cu(I)‑mediated cytotoxicity (IC₅₀ ≈ 20–50 μM in mammalian cells) that renders Cy5.5 alkyne unsuitable for live‑cell workflows . γδ T cells metabolically engineered with azide‑modified sialic acids were successfully labeled with DBCO‑Cy5.5 in vitro and in vivo, enabling 10‑day NIRF tracking of tumor‑specific migration [1]. For any live‑cell glycoengineering, cell surface azide tagging, or in situ bioorthogonal labeling protocol, Cy5.5 DBCO is the only procurable option that maintains cell viability while providing NIR fluorescence detection .

Aqueous‑Phase Antibody and Protein Conjugation Requiring High Degree‑of‑Labeling Without Aggregation

Sulfo‑Cy5.5 DBCO (ε = 211,000 M⁻¹ cm⁻¹; Φ = 0.21) provides full aqueous solubility, eliminating the need for protein‑denaturing organic co‑solvents required by non‑sulfonated Cy5.5 DBCO (which needs ≥5% DMSO/DMF) [2]. At degree‑of‑labeling ratios ≥3, sulfo‑Cy5.5 DBCO conjugates resist hydrophobic dye‑induced aggregation that causes fluorescence self‑quenching and non‑specific binding with non‑sulfonated cyanine dyes [3]. Procurement of sulfo‑Cy5.5 DBCO is mandatory for antibody‑drug conjugate characterization, flow cytometry antibody panels, and any protein‑labeling workflow where conjugate homogeneity and retention of fluorophore brightness are critical quality attributes [2].

Endosomal/Lysosomal Trafficking Assays Requiring pH‑Stable Fluorescence Quantification

Cy5.5 DBCO fluorescence is pH‑insensitive from pH 4 to pH 10, maintaining ≥95% relative intensity through the entire endolysosomal pH gradient (early endosome pH 6.5 → lysosome pH 4.5) . In contrast, FITC‑based probes lose >50% fluorescence below pH 6.0 due to chromophore protonation, introducing systematic quantification errors in intracellular trafficking studies [3]. Cy5.5 DBCO‑labeled ligands internalized via receptor‑mediated endocytosis can be quantitatively tracked without ratiometric pH correction, directly reducing experimental complexity and improving throughput for high‑content screening assays measuring endosomal escape, lysosomal degradation kinetics, or pH‑dependent drug release .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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